![molecular formula C20H17F5N2O2 B12419405 ErSO-DFP](/img/structure/B12419405.png)
ErSO-DFP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ErSO-DFP is a chemical compound known for its role as an activator of the anticipatory unfolded protein response. This compound has shown enhanced selectivity for estrogen receptor alpha-positive cancer cells, making it a promising candidate for cancer treatment, particularly for estrogen receptor alpha-positive breast cancer .
Vorbereitungsmethoden
The synthesis of ErSO-DFP involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often involve the use of organic solvents and catalysts. Industrial production methods for this compound are typically carried out in specialized facilities with stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
ErSO-DFP undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
ErSO-DFP has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the anticipatory unfolded protein response and its effects on cancer cells.
Biology: Investigated for its role in cellular stress responses and protein folding mechanisms.
Medicine: Explored as a potential therapeutic agent for estrogen receptor alpha-positive breast cancer, showing significant antitumor effects in preclinical studies.
Industry: Utilized in the development of new cancer treatments and as a tool for drug discovery and development
Wirkmechanismus
ErSO-DFP exerts its effects by activating the anticipatory unfolded protein response, leading to the selective death of estrogen receptor alpha-positive cancer cells. This mechanism involves the hyperactivation of the unfolded protein response pathway, which induces cellular stress and apoptosis in cancer cells. The molecular targets and pathways involved include the estrogen receptor alpha and various components of the unfolded protein response .
Vergleich Mit ähnlichen Verbindungen
ErSO-DFP is compared with other similar compounds, such as ErSO, which also activates the anticipatory unfolded protein response but with lower selectivity for estrogen receptor alpha-positive cancer cells. This compound has shown enhanced selectivity and efficacy, making it a more promising candidate for cancer treatment. Other similar compounds include various estrogen receptor antagonists and degraders, which target the estrogen receptor alpha but through different mechanisms .
Eigenschaften
Molekularformel |
C20H17F5N2O2 |
---|---|
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
(3R)-3-(4,4-difluoropiperidin-1-yl)-3-(4-hydroxyphenyl)-7-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C20H17F5N2O2/c21-18(22)8-10-27(11-9-18)19(12-4-6-13(28)7-5-12)14-2-1-3-15(20(23,24)25)16(14)26-17(19)29/h1-7,28H,8-11H2,(H,26,29)/t19-/m1/s1 |
InChI-Schlüssel |
IVIIASPFEXRZGM-LJQANCHMSA-N |
Isomerische SMILES |
C1CN(CCC1(F)F)[C@@]2(C3=C(C(=CC=C3)C(F)(F)F)NC2=O)C4=CC=C(C=C4)O |
Kanonische SMILES |
C1CN(CCC1(F)F)C2(C3=C(C(=CC=C3)C(F)(F)F)NC2=O)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.